molecular formula C10H21F B14346482 3-Fluoro-3-methylnonane CAS No. 90304-30-6

3-Fluoro-3-methylnonane

Cat. No.: B14346482
CAS No.: 90304-30-6
M. Wt: 160.27 g/mol
InChI Key: WJGVJKXRVNWJJF-UHFFFAOYSA-N
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Description

3-Fluoro-3-methylnonane is an organic compound belonging to the class of alkanes It is characterized by a fluorine atom and a methyl group attached to the third carbon of a nonane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-methylnonane typically involves the fluorination of 3-methylnonane. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The process may include steps such as purification and distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-methylnonane can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the removal of the fluorine atom, resulting in the formation of 3-methylnonane.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Products include various substituted nonanes depending on the nucleophile used.

    Oxidation: Products include 3-fluoro-3-methylnonan-2-ol or 3-fluoro-3-methylnonan-2-one.

    Reduction: The major product is 3-methylnonane.

Scientific Research Applications

3-Fluoro-3-methylnonane has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of fluorine substitution on the reactivity and properties of alkanes.

    Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-methylnonane involves its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to different molecules. The pathways involved may include:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-3-methylnonane
  • 3-Bromo-3-methylnonane
  • 3-Iodo-3-methylnonane

Uniqueness

3-Fluoro-3-methylnonane is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with other molecules.

Properties

CAS No.

90304-30-6

Molecular Formula

C10H21F

Molecular Weight

160.27 g/mol

IUPAC Name

3-fluoro-3-methylnonane

InChI

InChI=1S/C10H21F/c1-4-6-7-8-9-10(3,11)5-2/h4-9H2,1-3H3

InChI Key

WJGVJKXRVNWJJF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(CC)F

Origin of Product

United States

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